5-{[(4-methoxyphenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound 3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted triazole with the desired aryl groups under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: has several scientific research applications:
Pharmaceuticals: It may be used as a precursor or active ingredient in the development of drugs targeting various diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: It may be utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL
Comparison
Compared to similar compounds, 3-{[(4-METHOXYPHENYL)AMINO]METHYL}-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to the presence of both methoxyphenyl and trifluoromethylphenyl groups, which may enhance its chemical stability and biological activity. The triazole ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F3N4O2 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H17F3N4O2/c1-27-15-7-5-14(6-8-15)22-10-16-23-17(26)25(24-16)11-12-3-2-4-13(9-12)18(19,20)21/h2-9,22H,10-11H2,1H3,(H,23,24,26) |
InChI Key |
KAXHDAVZJFEZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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